3-Acetoxycinnamic acid

Description

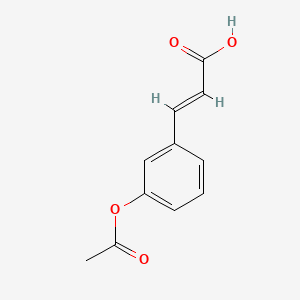

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-acetyloxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-8(12)15-10-4-2-3-9(7-10)5-6-11(13)14/h2-7H,1H3,(H,13,14)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZKRNUEKNCZIE-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=CC(=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20375-42-2 | |

| Record name | 3-Acetoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020375422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC164923 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ACETOXYCINNAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Acetoxycinnamic Acid and Its Analogues

Enzymatic and Biocatalytic Transformations

Kinetic Characterization of Biocatalytic Reactions

The study of enzyme kinetics is crucial for understanding and optimizing biocatalytic processes involving cinnamic acid derivatives. Key enzymes in these pathways include phenylalanine ammonia-lyases (PALs) and ferulic acid decarboxylases (FDCs).

Phenylalanine ammonia-lyase (PAL) catalyzes the reversible conversion of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). nih.gov PALs from lettuce (Lactuca sativa), for example, have been characterized for their catalytic function. nih.gov These enzymes, designated LsPALs, are active towards L-phenylalanine in the ammonia elimination reaction and show optimal activity at 55-60 °C and a pH of 9.0-9.5. nih.gov The enzyme LsPAL3, in particular, has demonstrated excellent enantioselectivity and significantly better activity than previously described PALs for a range of non-natural substrates. nih.gov

Ferulic acid decarboxylases (FDCs) are versatile biocatalysts that catalyze the reversible decarboxylation of various unsaturated aromatic compounds. chemrxiv.org The FDC from Capronia coronata (CcFDC) exhibits a high turnover frequency (TOF) of 1857 min⁻¹ for trans-cinnamic acid. chemrxiv.org This enzyme also shows activity towards a broad scope of cinnamic acid derivatives. chemrxiv.org In another study, engineering the biosynthesis of the cofactor prenylated flavin (prFMN) in E. coli cells significantly boosted the decarboxylation activity of the FDC enzyme Fdc1. mdpi.com This engineered cell catalyst increased the activity more than 20-fold with both cinnamic acid and 4-acetoxycinnamic acid as substrates. mdpi.com

| Enzyme | Source Organism | Substrate | Kinetic Parameter(s) | Source |

|---|---|---|---|---|

| Phenylalanine Ammonia Lyase (LsPAL3) | Lactuca sativa | 21 rac-phenylalanine derivatives and 21 cinnamic acid derivatives | Excellent enantioselectivity; broader substrate spectrum than other LsPALs | nih.gov |

| Ferulic Acid Decarboxylase (CcFDC) | Capronia coronata | trans-Cinnamic acid | Turnover Frequency (TOF): 1857 min⁻¹ Total Turnover Number (TTN): 110,013 | chemrxiv.org |

| Ferulic Acid Decarboxylase (Fdc1) in engineered E. coli | - | Cinnamic acid and 4-Acetoxycinnamic acid | >20-fold increase in decarboxylation activity with cofactor engineering | mdpi.com |

Advanced Spectroscopic and Analytical Characterization of 3 Acetoxycinnamic Acid

Chromatographic Techniques

Chromatographic methods are indispensable for the separation and quantification of 3-acetoxycinnamic acid from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The method's versatility allows for a wide range of applications, from purity assessment to quantification in various samples.

A common approach for the analysis of this compound and related hydroxycinnamic acids involves reversed-phase HPLC. phcogj.com In this mode, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. google.com For instance, a method for synthesizing trans-acetoxycinnamic acid derivatives utilized an IBM-C18 chromatographic column to achieve a purity of 97.9%. google.com

The mobile phase composition is critical for achieving optimal separation. Typically, a gradient elution is employed, starting with a higher polarity solvent and gradually increasing the proportion of a less polar organic modifier, such as acetonitrile (B52724) or methanol. The aqueous component of the mobile phase is often acidified with agents like phosphoric acid or perchloric acid to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. phcogj.comresearchgate.net

Detection is most commonly performed using a UV detector, as the aromatic ring and the conjugated double bond in this compound constitute a chromophore that absorbs UV light. phcogj.com The detection wavelength is typically set around 210 nm for general organic acids or can be optimized to the specific absorbance maximum of the compound for enhanced sensitivity. phcogj.comresearchgate.net

Table 1: HPLC Parameters for Cinnamic Acid Derivatives

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | C18 |

| Mobile Phase | Gradient of acidified water and acetonitrile/methanol |

| Detection | UV at 210-330 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and low volatility of this compound, derivatization is often a necessary prerequisite for GC analysis. This process involves converting the polar functional groups (carboxylic acid) into less polar, more volatile derivatives.

One common derivatization technique is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. For example, MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) is a reagent that forms TBDMS derivatives.

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A nonpolar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is often used. nih.gov

The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint, allowing for structural elucidation and confirmation of the compound's identity. nih.govnist.gov GC-MS has been used to identify 4-acetoxycinnamic acid in various natural extracts. nih.gov

Spectroscopic Investigations

Spectroscopic techniques are fundamental for the structural confirmation and characterization of this compound, providing detailed information about its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the carbon-hydrogen framework of this compound.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. For a related compound, 3,4,5-trimethoxycinnamic acid, the vinylic protons (CH=CH) typically appear as doublets in the downfield region (around 6.3-7.6 ppm) due to their conjugation with the aromatic ring and the carbonyl group. rsc.org The protons of the acetate (B1210297) methyl group would be expected to appear as a singlet further upfield.

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. The spectrum of a similar compound, 3,5-dimethoxy-4-acetoxycinnamic acid, shows distinct signals for the carbonyl carbons (both ester and carboxylic acid), the aromatic carbons, the vinylic carbons, and the methyl carbon of the acetoxy group. rsc.org The chemical shifts of these carbons are indicative of their electronic environment.

Table 2: Predicted NMR Data for this compound (based on similar compounds)

| Nucleus | Predicted Chemical Shift Range (ppm) |

|---|---|

| ¹H | |

| Acetate CH₃ | ~2.3 |

| Vinylic CH=CH | 6.4 - 7.8 |

| Aromatic H | 7.1 - 7.6 |

| Carboxylic acid OH | >10 (broad) |

| ¹³C | |

| Acetate CH₃ | ~21 |

| Vinylic CH=CH | 118 - 145 |

| Aromatic C | 122 - 152 |

| Ester C=O | ~169 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups it contains. nist.govnih.gov

The most prominent peaks would include:

A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. docbrown.infoechemi.com

C-H stretching vibrations from the aromatic ring and the vinylic group, usually appearing just above 3000 cm⁻¹.

Two distinct C=O stretching vibrations. One for the ester carbonyl group around 1760-1735 cm⁻¹, and another for the carboxylic acid carbonyl group, which is conjugated and would appear at a slightly lower wavenumber, around 1710-1680 cm⁻¹. docbrown.info

C=C stretching vibrations from the aromatic ring and the alkene, typically in the 1650-1450 cm⁻¹ region. docbrown.info

C-O stretching vibrations for the ester and carboxylic acid groups in the 1300-1000 cm⁻¹ region.

The NIST WebBook provides an IR spectrum for o-acetoxycinnamic acid, which shows these characteristic peaks. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |

| C=O (Ester) | ~1760 - 1735 |

| C=O (Carboxylic Acid) | ~1710 - 1680 |

| C=C (Alkene & Aromatic) | ~1650 - 1450 |

| C-O (Ester & Carboxylic Acid) | ~1300 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The chromophore in this compound consists of the benzene (B151609) ring conjugated with the propenoic acid side chain. libretexts.org

This extended conjugation results in π → π* transitions that absorb UV radiation. libretexts.org The absorption maximum (λ_max) is influenced by the substitution pattern on the aromatic ring and the solvent used for the analysis. For cinnamic acid itself, the UV spectrum shows a lower cutoff wavelength of around 290 nm. researchgate.net The presence of the acetoxy group, an auxochrome, can cause a shift in the absorption maximum (a bathochromic or hypsochromic shift) and a change in the molar absorptivity (a hyperchromic or hypochromic effect). units.it

The λ_max for cinnamic acid derivatives generally falls in the range of 270-330 nm. The specific λ_max for this compound would need to be determined experimentally, but it is expected to be in this region, making UV-Vis spectroscopy a useful tool for its detection and quantification. phcogj.com

Table 4: Compound Names

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Caffeic acid |

| Cinnamic acid |

| 3,4,5-trimethoxycinnamic acid |

| 3,5-dimethoxy-4-acetoxycinnamic acid |

| o-Acetoxycinnamic acid |

| 4-acetoxycinnamic acid |

| Ferulic acid |

| Methanol |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide |

| Perchloric acid |

| Phosphoric acid |

| Trimethylsilyl |

| tert-butyldimethylsilyl |

Advanced Detection Strategies for Organic Acids

The analysis of organic acids in complex mixtures necessitates detection methods that offer both high sensitivity and selectivity. While traditional techniques like UV detection can be employed, they may suffer from interference from other UV-absorbing compounds in the sample matrix. thermofisher.com Advanced detection strategies, such as electroconductivity detection and mass spectrometry, provide enhanced specificity and are increasingly utilized for the robust analysis of organic acids like this compound.

Electroconductivity detection is a powerful technique for the analysis of ionic species in solution. diduco.com Its application to organic acids, such as this compound, relies on the acidic nature of the carboxyl group, which can dissociate in aqueous solutions to produce ions, thereby increasing the electrical conductivity of the solution. thermofisher.com

The fundamental principle of electroconductivity detection involves measuring the ability of a solution to conduct an electric current between two electrodes. jst.go.jp For weak acids like this compound, the degree of ionization, and thus the conductivity, is highly dependent on the pH of the mobile phase. In a typical reversed-phase or ion-exclusion chromatography setup for organic acid analysis, an acidic mobile phase is often used to ensure the acids are in their protonated, less polar form to achieve good chromatographic separation. shimadzu.com However, this acidic condition suppresses the ionization of the organic acids, leading to low conductivity and poor detection sensitivity. Furthermore, the acidic mobile phase itself has a high background conductivity, which further masks the signal from the analyte. shimadzu.com

To overcome these limitations, a post-column pH-buffering system is often employed. shimadzu.com After the analyte has been separated on the chromatographic column, a basic buffer solution is continuously mixed with the eluent. This raises the pH of the mobile phase, causing the carboxylic acid group of this compound to deprotonate and form a carboxylate anion. This significant increase in ionization leads to a much stronger conductivity signal, greatly enhancing the sensitivity and selectivity of the detection method for organic acids. shimadzu.com The use of a suppressor system in ion chromatography is another common strategy, where the background conductivity of the eluent is chemically reduced before the detector, thereby increasing the signal-to-noise ratio for the analyte. thermofisher.comlcms.cz

The table below illustrates the hypothetical conductivity response of this compound under different detection conditions.

| Detection Condition | Ionization State of this compound | Background Conductivity | Analyte Signal | Signal-to-Noise Ratio |

| Direct Conductivity (Acidic Eluent) | Low (protonated) | High | Low | Very Poor |

| Post-Column pH Buffering | High (deprotonated) | Reduced | High | Excellent |

| Suppressed Ion Chromatography | High (deprotonated) | Very Low | High | Excellent |

| This table presents expected trends in conductivity detection of this compound based on established principles for organic acid analysis. |

Mass spectrometry (MS) is a highly sensitive and selective analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for the identification and quantification of specific compounds, such as this compound, even in highly complex matrices. nih.govdergipark.org.tr

For the analysis of this compound, electrospray ionization (ESI) is a commonly used soft ionization technique. In negative ion mode, the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion, where M is the molecular mass of the compound. The molecular weight of this compound is 206.2 g/mol , so its deprotonated molecule would be observed at an m/z of 205.2.

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation of the precursor ion. For the [M-H]⁻ ion of this compound, characteristic fragmentation patterns would be expected. These include the neutral loss of the acetyl group (CH₂=C=O, 42 Da) to yield the fragment ion of 3-hydroxycinnamate at m/z 163.1, and the loss of the entire carboxylic acid group (CO₂, 44 Da) from the cinnamic acid backbone. The fragmentation of substituted cinnamic acids has been studied, and these fragmentation pathways are well-established. core.ac.uk

In complex matrices, such as biological fluids or environmental samples, the high selectivity of MS is invaluable. Techniques like Multiple Reaction Monitoring (MRM) can be used for highly specific and sensitive quantification. researchgate.netnih.gov In an MRM experiment, a specific precursor ion (e.g., m/z 205.2 for this compound) is selected and fragmented, and then only a specific product ion (e.g., m/z 163.1) is monitored. This high degree of specificity minimizes interference from other co-eluting compounds in the matrix. pharmanueva.com

The following table provides predicted mass spectrometric data for the analysis of this compound.

| Parameter | Value | Description |

| Molecular Formula | C₁₁H₁₀O₄ | |

| Molecular Weight | 206.2 g/mol | |

| LC-MS (ESI Negative Mode) | ||

| Precursor Ion [M-H]⁻ | 205.2 m/z | Deprotonated molecule |

| LC-MS/MS Fragmentation | ||

| Predicted Product Ion 1 | 163.1 m/z | [M-H - 42]⁻, corresponding to the loss of the acetyl group |

| Predicted Product Ion 2 | 145.1 m/z | [M-H - 60]⁻, corresponding to the loss of acetic acid |

| Predicted Product Ion 3 | 119.1 m/z | [M-H - 42 - 44]⁻, loss of acetyl and carboxyl groups |

| LC-MS/MS (MRM for Quantification) | ||

| Q1 (Precursor Ion) | 205.2 m/z | |

| Q3 (Product Ion) | 163.1 m/z | |

| This table contains predicted mass-to-charge ratios for this compound based on its chemical structure and known fragmentation patterns of similar compounds. |

Polymerization Studies and Material Science Applications of Acetyloxycinnamic Acids

Polymerization Mechanisms and Kinetics

The transformation of acetyloxycinnamic acid monomers into high-molecular-weight polymers is governed by specific reaction mechanisms and kinetic factors. Understanding these principles is crucial for controlling the polymer's final properties.

Polycondensation of Acetyloxycinnamic Acid Isomers

Polycondensation is a form of step-growth polymerization where monomers react to form larger structural units while releasing smaller molecules such as water or, in the case of acetyloxycinnamic acids, acetic acid. gdckulgam.edu.in The process requires monomers to have at least two reactive functional groups. gdckulgam.edu.in For acetyloxycinnamic acid, the hydroxyl and carboxylic acid groups of the parent hydroxycinnamic acid are protected by an acetyl group, which is eliminated during the high-temperature polycondensation.

The polycondensation of (E)-4-acetoxycinnamic acid to produce poly(p-oxycinnamoyl) has been studied in detail. acs.org This reaction is typically carried out in high-boiling-point solvents like liquid paraffin (B1166041). acs.org The polymerization of oligomers (short polymer chains) occurs in the solution, and as their molecular weight increases, they precipitate, with further polymerization occurring in the solid state. acs.orgresearchgate.net This self-organizing polycondensation is a key method for creating wholly aromatic polyesters. acs.org Similarly, polyesters based on 3-hydroxycinnamic acid are synthesized via the polycondensation of 3-acetoxycinnamic acid, where acetic anhydride (B1165640) is used in the initial synthesis of the monomer. researchgate.netacs.org

The fundamental reactions in polycondensation are analogous to those between low molecular weight organic compounds, such as the formation of an ester from a hydroxyl and a carboxylic group. gdckulgam.edu.in The key difference is that the resulting polymer chain remains active, with reactive groups at its ends, allowing for continuous growth. gdckulgam.edu.in

Reaction-Induced Phase Separation in Polymer Formation

Polymerization-induced phase separation (PIPS) is a phenomenon where a homogeneous solution of a monomer and a solvent becomes thermodynamically unstable as the polymerization progresses. wikipedia.org The increase in the polymer's molecular weight leads to a decrease in the entropy of mixing, causing the system to separate into a polymer-rich phase and a solvent-rich phase. wikipedia.org This process can be initiated by heat (thermally induced polymerization) or light (photopolymerization) and often occurs through spinodal decomposition, resulting in co-continuous structures. wikipedia.org

In the context of acetyloxycinnamic acid, PIPS is a critical mechanism for controlling the morphology of the resulting polymer. During the polycondensation of (E)-4-acetoxycinnamic acid in solvents like liquid paraffin, oligomers form in the solution. acs.orgresearchgate.net When these oligomers reach a critical molecular weight, their solubility decreases, leading to liquid-liquid phase separation and the formation of microdroplets. acs.orgresearchgate.net Subsequent polymerization within these droplets causes them to solidify, forming microspheres. acs.orgresearchgate.net The final morphology is heavily dependent on the miscibility between the oligomers and the solvent, which can be tuned by changing the polymerization temperature or the solvent itself. acs.orgresearchgate.net This method allows for the creation of well-defined morphologies, such as microspheres, directly during polymerization. acs.org

Role of Polymerization Inhibitors

Polymerization inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization, which can be initiated by heat or light. 3vsigmausa.comwikipedia.org This is particularly important for unsaturated monomers, like cinnamic acid derivatives, during purification processes like distillation, as well as for safe transport and storage. wikipedia.org Unwanted polymerization can lead to the fouling of equipment and potentially hazardous exothermic reactions. wikipedia.org

The mechanism of most polymerization inhibitors involves scavenging free radicals, which are highly reactive species that initiate and propagate polymerization chain reactions. 3vsigmausa.comwikipedia.org By neutralizing these radicals, inhibitors halt or delay the polymerization process. 3vsigmausa.com These inhibitors can be classified as "true inhibitors," which provide a distinct induction period during which no polymerization occurs, or "retarders," which decrease the polymerization rate without a defined induction period. wikipedia.org Common inhibitors include phenolic compounds like hydroquinone (B1673460) or 4-methoxyphenol (B1676288) (MEHQ), which are often used for storage and can be easily removed before intended polymerization. wikipedia.org

In the specific context of forming polymeric particles via phase separation, other types of inhibitors can be used. For instance, a "coalescence inhibitor" such as 4-octadecyloxybiphenyl (B1603113) (ODB) was used during the polycondensation of (E)-4-acetoxycinnamic acid. researchgate.net This amphiphilic molecule acts at the interface between the polymer microdroplets and the solvent, preventing them from merging and thus allowing for control over the final average diameter of the resulting microspheres. researchgate.net

Development of Advanced Polymeric Materials

The polymerization of this compound and its related isomers provides a pathway to advanced polymeric materials with unique properties and applications, from photoresponsive films to precisely engineered microspheres.

Synthesis of Cinnamate-Based Polyesters

Cinnamate-based polyesters are a class of polymers synthesized from cinnamic acid derivatives. These materials are often bio-based and can exhibit unique properties, such as photoreactivity. dntb.gov.ua The synthesis typically involves the polycondensation of hydroxycinnamic acids, often using their acetylated precursors like this compound or 4-acetoxycinnamic acid. acs.orgresearchgate.netdntb.gov.ua

One notable example is the synthesis of poly(3-hydroxycinnamic acid) (P3HCA). This polymer is prepared from this compound and, when cast into an amorphous film, exhibits a unique photoexpansion behavior upon UV irradiation. researchgate.netacs.org This phenomenon is attributed to the trans-to-cis isomerization of the cinnamate (B1238496) groups within the polymer main chain, which causes the film to bend and expand. researchgate.netacs.org

Other advanced materials include photocrosslinkable and biodegradable elastomers. nih.gov For instance, a hyperbranched polyester (B1180765) like poly(glycerol-co-sebacate) can be functionalized with pendant cinnamate groups. nih.gov This pre-polymer can then be crosslinked by exposure to UV light, which induces photodimerization of the cinnamate groups without the need for a photoinitiator, forming a robust elastomer network. nih.gov

Morphological Control of Polymeric Microspheres and Nanoparticles

The ability to control the size and shape of polymeric particles is essential for their application in various advanced technologies. For polymers derived from acetyloxycinnamic acids, morphological control is often achieved through reaction-induced phase separation during solution polymerization. acs.org

The formation of poly(p-oxycinnamoyl) (POC) microspheres from (E)-4-acetoxycinnamic acid provides a clear example of this control. The morphology of the product is highly sensitive to the polymerization conditions. acs.org

Effect of Solvent and Temperature: Polymerization in liquid paraffin at temperatures between 270-330°C yields smooth-surfaced microspheres. acs.org In other solvents, such as Therm S 800 and Therm S 900, the morphology changes drastically with temperature, producing either microspheres or plate-like crystals. acs.org This is because the miscibility of the growing oligomers with the solvent is temperature-dependent, which in turn influences whether the phase separation proceeds via liquid-liquid separation (forming droplets) or crystallization. acs.org

Control of Particle Size: The average diameter of the microspheres is related to the miscibility between the oligomers and the solvent, which affects the interfacial tension between the two separating phases. acs.org Furthermore, additives can be used to control particle size. The addition of 4-octadecyloxybiphenyl (ODB), a coalescence inhibitor, to the polymerization of (E)-4-acetoxycinnamic acid in liquid paraffin prevents microdroplets from merging. researchgate.net By varying the concentration of ODB, the average diameter of the resulting microspheres can be tuned from 0.97 to 4.61 μm. researchgate.net

The general mechanism for forming such particles involves the phase separation of the polymer, followed by the evaporation of the solvent, which solidifies the structure. rsc.org Nanoparticles, which are particles with dimensions between 1 and 1000 nm, can be formed as either nanocapsules (oily core) or nanospheres (matrix system). nih.gov The precise control over these morphologies provides a powerful tool for designing materials for specific applications.

Interactive Data Table: Conditions for Poly(p-oxycinnamoyl) Microsphere Synthesis

This table summarizes the experimental conditions and resulting morphologies from the polycondensation of (E)-4-acetoxycinnamic acid, as described in research. acs.org

| Polymerization Solvent | Temperature (°C) | Resulting Morphology | Average Diameter (μm) |

| Liquid Paraffin | 270-330 | Microspheres (smooth surface) | 4.6 |

| Therm S 800 (TS8) | 310 | Microspheres | 3.9 |

| Therm S 800 (TS8) | >310 | Plate-like crystals | N/A |

| Therm S 900 (TS9) | 300 | Microspheres | 3.3 |

| Therm S 900 (TS9) | >300 | Plate-like crystals | N/A |

Photoresponsive Polymers Derived from Acetyloxycinnamic Acid Precursors

Polymers derived from acetoxycinnamic acid precursors are a significant area of research within the field of photoresponsive materials. specificpolymers.com These polymers exhibit changes in their chemical and physical properties upon exposure to light, a characteristic governed by the photoactive cinnamate moiety. specificpolymers.comtaylorfrancis.com The incorporation of these chromophores into a polymer backbone allows for the light-induced regulation of various macroscopic material properties, including shape, solubility, and optical characteristics. specificpolymers.com

Research has focused on the synthesis of polyesters through the polycondensation of hydroxycinnamic acids, which are derived from their acetylated precursors like this compound. acs.orgdntb.gov.ua A key example is the synthesis of poly(3-hydroxycinnamic acid) (P3HCA), which begins with this compound. acs.orgresearchgate.net The synthesis of the monomer itself involves the acetylation of 3-hydroxycinnamic acid using acetic anhydride and pyridine (B92270). acs.org

Once polymerized, these materials can be cast into films and their photoreactive properties can be investigated. acs.org Amorphous films of P3HCA, derived from the this compound precursor, demonstrate a unique photoexpansion behavior when irradiated with UV light. acs.orgresearchgate.net This phenomenon is distinct from the typical photocontraction observed in many other photoresponsive polymers. acs.org Time-resolved infrared spectroscopy has revealed that this expansion is caused by trans-to-cis isomerization within the polymer's main chains. acs.orgresearchgate.net This isomerization induces a convex bending in the polymer structure, leading to the macroscopic expansion of the irradiated areas. acs.org This effect is pronounced enough to allow for the creation of micropatterns on the film surface using photomasking techniques. acs.orgresearchgate.net

The underlying mechanism for this photo-induced change involves the excitation of π-electrons in the cinnamoyl group's vinylene moiety to an antibonding π* orbital upon UV irradiation. acs.org This allows for free rotation around the vinylene bond, facilitating the trans-to-cis isomerization. acs.org A significant consequence of this electronic state change is the lowering of the material's glass transition temperature (Tg) during irradiation, which softens the film and allows for the physical deformation. acs.org

In addition to isomerization, cinnamate derivatives can undergo [2+2] cycloaddition reactions, leading to the formation of cyclobutane (B1203170) rings (truxillic or truxinic acid structures). dntb.gov.uad-nb.info This reaction can be used to create cross-linked networks, altering the polymer's solubility and mechanical properties, a principle fundamental to their application in other areas of materials science. d-nb.infodoi.org

Table 1: Synthesis of this compound Monomer This interactive table summarizes the synthesis parameters for the monomer precursor.

| Reactant | Reagent/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Hydroxycinnamic acid | Acetic anhydride, Pyridine, Toluene | Reflux for 3 hours | This compound | 95% | acs.org |

Functional Applications in Materials Science

Organic Semiconductors and Electronic Properties

The electronic properties of this compound and its derivatives make them relevant to the field of organic semiconductors (OSCs). nih.govrsc.org While not typically used as the primary charge-transporting material themselves, these molecules can be incorporated into semiconductor systems to modulate their electronic behavior. nanoge.org OSCs are materials that combine the electronic properties of semiconductors with the processing advantages of organic compounds, finding use in devices like transistors and light-emitting diodes. rsc.orgmdpi.comresearchgate.net

Research into lead halide perovskite nanocrystals (NCs), an important class of semiconductor materials, has demonstrated the significant role that cinnamic acid derivatives can play as surface ligands. nanoge.org In one study, cinnamic acids with different electron-withdrawing or donating groups were used to cover CsPbBr₃ nanocrystals to study their effect on the material's absolute band edge positions. nanoge.org It was found that the electronic nature of the ligand directly influenced the oxidation potential of the nanocrystals. nanoge.org Specifically, ligands with electron-withdrawing groups facilitated the oxidation of the NCs. nanoge.org This effect was attributed to a shift in the highest occupied molecular orbital (HOMO) to the cinnamic acid derivative itself. nanoge.org

This ability to tune the electronic structure of a semiconductor through ligand functionalization is a key finding. nanoge.org By extension, the acetoxy group on this compound has specific electronic characteristics that can influence the HOMO-LUMO levels and charge transfer properties at the interface between the organic ligand and an inorganic semiconductor core. nanoge.orgrsc.org The rational design of these organic components is crucial for optimizing the performance of next-generation electronic and optoelectronic devices. rsc.org

Photoresist Resin Components

The photoresponsive nature of polymers derived from this compound makes them suitable candidates for use as resin components in photoresists. doi.orgwikipedia.org Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a fundamental process in microfabrication and the electronics industry. wikipedia.org A conventional photoresist formulation consists of three main components: a resin (a polymer that provides structural and adhesive properties), a sensitizer (B1316253) (a photoactive compound), and a solvent. wikipedia.orgdakenchem.com

Polymers based on cinnamic acid derivatives can function as the resin component in what are known as photocrosslinking photoresists. doi.orgwikipedia.org When exposed to light of a specific wavelength, the cinnamate groups in the polymer chains can undergo [2+2] cycloaddition reactions, forming cross-links between adjacent polymer chains. dntb.gov.uad-nb.info This cross-linking process renders the exposed regions of the polymer film insoluble in a developer solution. dakenchem.com This mechanism is the basis for a negative photoresist, where the unexposed, un-cross-linked regions are washed away, leaving behind the patterned, light-strengthened material. wikipedia.orgdakenchem.com

Alternatively, some polymers derived from hydroxycinnamic acid precursors can be designed to be photodegradable. doi.org For instance, polymers made from o-hydroxycinnamic acid (an isomer of the 3-hydroxycinnamic acid) can undergo intramolecular cyclization upon UV exposure, leading to chain scission. doi.org This process would form the basis of a positive photoresist, where the exposed regions are broken down and become more soluble in the developer. wikipedia.org The choice between a cross-linking or bond-breaking pathway depends on the specific chemical structure of the monomer unit. specificpolymers.comdoi.org In chemically amplified resists (CARs), a photoacid generator (PAG) produces acid upon illumination, which then catalyzes a chemical change in the resin, such as decomposition or crosslinking. mdpi.comalfa-chemistry.com A polymer system based on this compound could potentially be designed to work in conjunction with a PAG to enhance its sensitivity and resolution. mdpi.comalfa-chemistry.com

Table 2: Components of a Standard Photoresist This interactive table outlines the general composition of photoresist materials.

| Component | Function | Example Material/Concept | Reference |

|---|---|---|---|

| Resin | Provides adhesion, chemical resistance, and forms the film's structure. Its solubility is altered by light. | Novolak, Poly(3-hydroxycinnamic acid) | wikipedia.orgmicrochemicals.com |

| Sensitizer/Photoactive Compound | Absorbs light and initiates a chemical reaction in the resin. | Diazonaphthoquinone (DNQ), Photoacid Generator (PAG) | wikipedia.orgalfa-chemistry.commicrochemicals.com |

| Solvent | Keeps the resist in a liquid state for application and coating. | PGMEA, Ethyl lactate, Butyl acetate (B1210297) | microchemicals.com |

| Additives | Modify properties like adhesion, surface tension, or visual contrast. | Adhesion promoters, Dyes | microchemicals.com |

Theoretical and Computational Chemistry of 3 Acetoxycinnamic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods model the electronic distribution and energy of 3-acetoxycinnamic acid, which in turn determines its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scispace.comuniroma2.it It is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. scispace.com DFT studies on a molecule like this compound would provide detailed information on its electronic properties and chemical reactivity. uniroma2.itmdpi.com

Key aspects revealed by DFT calculations include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Distribution of Electron Density: Identifying which parts of the molecule are electron-rich or electron-poor, which is crucial for predicting how the molecule will interact with other chemical species. scispace.com

Reactivity Descriptors: DFT allows for the calculation of various chemical reactivity descriptors, such as electronegativity, hardness, and softness. scispace.commdpi.com These descriptors, rooted in conceptual DFT, help in quantifying the reactivity of the molecule. mdpi.comrsc.org For instance, the analysis of these descriptors could indicate the propensity of the carboxylic acid group and the ester group to participate in different types of reactions.

The electronic structure, as calculated by DFT, underpins the analyses performed in Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) studies. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the interacting molecules. wikipedia.orgimperial.ac.uk The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org

For this compound, FMO analysis would reveal:

HOMO and LUMO Distribution: Visualization of the HOMO and LUMO lobes across the molecule shows the most probable sites for nucleophilic and electrophilic attacks, respectively. The HOMO is expected to be located on the electron-rich aromatic ring and the double bond, while the LUMO may be centered on the carbonyl groups of the carboxylic acid and the acetate (B1210297).

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. pku.edu.cn A small energy gap suggests high polarizability and a higher propensity to undergo chemical reactions.

The table below illustrates the key parameters obtained from an FMO analysis and their general significance.

| Parameter | Description | Chemical Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate electrons. A higher energy value indicates a better electron donor. pku.edu.cn |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. A lower energy value indicates a better electron acceptor. pku.edu.cn |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. pku.edu.cn |

This is an illustrative table. Actual values for this compound require specific computational studies.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.dewolfram.com It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactivity towards charged reactants. uni-muenchen.de The MEP map uses a color spectrum to indicate different potential values: red typically signifies regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack. researchgate.netwuxiapptec.com

An MEP map of this compound would likely show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carbonyl groups in both the carboxylic acid and the ester functional groups, indicating these are the most likely sites for interaction with positive charges or electrophiles. mdpi.com

Positive Potential (Blue): Located around the acidic hydrogen of the carboxyl group and potentially other hydrogen atoms, highlighting them as the most electron-deficient regions. wuxiapptec.com

Neutral Potential (Green): Generally found over the carbon backbone and parts of the aromatic ring.

Frontier Molecular Orbital (FMO) Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR are computational approaches used extensively in drug discovery to correlate the chemical structure of compounds with their biological activity. researchgate.netazolifesciences.comresearchgate.net

Structure-Activity Relationship (SAR) studies explore how specific structural features of a molecule, such as functional groups or stereochemistry, influence its biological activity. researchgate.netazolifesciences.com For a series of cinnamic acid derivatives, SAR analysis could reveal, for example, that the presence and position of the acetoxy group on the phenyl ring are critical for a particular biological effect when compared to unsubstituted or hydroxy-substituted analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical equation that quantitatively links the structural properties of a set of compounds to their activities. mdpi.com To build a QSAR model, one calculates various molecular descriptors for each compound in a series. These descriptors fall into several categories:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Describing atomic connectivity, such as branching indices.

Geometrical (3D): Related to the 3D structure, like molecular surface area.

Quantum-Chemical: Electronic properties like HOMO/LUMO energies, dipole moment, and atomic charges. mdpi.com

For a set of cinnamic acid derivatives including this compound, a multiple linear regression (MLR) analysis could generate a QSAR model like the hypothetical equation below: Biological Activity = c0 + c1(Descriptor A) + c2(Descriptor B) + ... This model would quantify the contribution of each descriptor to the activity, enabling the prediction of activity for new, unsynthesized derivatives. mdpi.com

A QSAR model is only useful if it is statistically robust and has predictive power. Therefore, rigorous validation is essential. uni-muenchen.debasicmedicalkey.com Validation is typically performed using two main strategies: internal validation and external validation. basicmedicalkey.com

Internal Validation: This process assesses the stability and robustness of the model using only the initial training dataset. basicmedicalkey.com The most common method is cross-validation, particularly the leave-one-out (LOO) technique. In LOO, a model is repeatedly built, leaving out one compound at a time and using the model to predict the activity of the excluded compound. The results are compiled to calculate the cross-validated correlation coefficient (q²). A high q² value indicates good internal predictive ability. researchgate.net

External Validation: This is a more stringent test of the model's predictive power. basicmedicalkey.com The initial dataset is split into a training set (to build the model) and a test set (which is kept aside). The model generated from the training set is then used to predict the activities of the compounds in the test set. The predictive ability is judged by how well the predicted values match the experimental values for the test set. mdpi.com

The quality of a QSAR model is judged by several statistical metrics, as shown in the table below.

| Statistical Parameter | Symbol | Description | Typical Value for a Good Model |

| Correlation Coefficient | r² | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| Cross-validated Correlation Coefficient | q² or Q² | Measures the internal predictive ability of the model (robustness). researchgate.net | > 0.5 |

| F-test Value | F | A measure of the statistical significance of the regression model. | High value |

| Standard Error of Estimate | SEE | Measures the absolute deviation between predicted and observed activity. nih.gov | Low value |

| Predictive r² (External) | r²_pred | Measures the predictive power on an external test set. | > 0.6 |

These values represent general guidelines and can vary depending on the specific study and dataset. nih.govresearchgate.net

Prediction of Compound Biological Activity

The prediction of the biological activity of a chemical compound is a crucial step in the early phases of drug discovery and development. Computational methods, such as the Prediction of Activity Spectra for Substances (PASS) online tool, allow for the in silico screening of compounds to estimate their potential pharmacological effects, mechanisms of action, and potential toxicity based on their structural formula. genexplain.comzenodo.org This approach saves significant time and resources by prioritizing compounds for further experimental investigation. genexplain.comakosgmbh.de

The PASS tool functions by comparing the structural descriptors of a query molecule against a vast database of known biologically active substances. genexplain.comakosgmbh.de The output is a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). way2drug.com A higher Pa value suggests a greater likelihood that the compound will exhibit that specific biological activity. way2drug.com

While specific PASS analysis data for this compound is not publicly available, a hypothetical prediction can be constructed based on the known biological activities of structurally related cinnamic acid derivatives. Cinnamic acids and their analogues have been reported to possess a wide range of activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.

Table 1: Hypothetical PASS Prediction for this compound

| Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Anti-inflammatory | > 0.7 | < 0.05 |

| Antioxidant | > 0.6 | < 0.1 |

| Tyrosinase inhibitor | > 0.5 | < 0.15 |

| Antineoplastic | > 0.4 | < 0.2 |

| Hepatoprotective | > 0.3 | < 0.25 |

| Antimicrobial | > 0.3 | < 0.3 |

Disclaimer: This table represents a hypothetical prediction of biological activities for this compound based on the known profiles of similar compounds. It is intended for illustrative purposes to demonstrate the potential applications of PASS and is not based on experimentally validated or published PASS analysis of this specific compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. researchgate.netyoutube.com This method is instrumental in drug design for understanding ligand-target interactions at a molecular level, elucidating binding affinities, and identifying key amino acid residues involved in the interaction. nih.govnih.gov

The process involves placing the ligand in the binding site of the protein and calculating the binding energy for different conformations. The conformation with the lowest binding energy is considered the most stable and likely binding mode. nih.govnih.gov

Given the predicted potential of cinnamic acid derivatives as tyrosinase inhibitors, a hypothetical molecular docking simulation of this compound with tyrosinase (PDB ID: 2Y9X) can be conceptualized. nih.govmdpi.com Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation. nih.govmdpi.commdpi.com In such a simulation, this compound would be docked into the active site of tyrosinase to predict its binding affinity and interaction patterns.

Table 2: Hypothetical Molecular Docking Results of this compound with Tyrosinase (PDB ID: 2Y9X)

| Ligand | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| This compound | -6.8 | HIS263, ASN260 | Hydrogen Bond |

| VAL283, PHE264 | Hydrophobic Interaction | ||

| HIS259 | Pi-Alkyl | ||

| Kojic Acid (Reference) | -5.5 | HIS263, HIS259 | Hydrogen Bond, Metal Coordination |

Disclaimer: This table presents hypothetical molecular docking results for this compound with tyrosinase. The binding energy and interacting residues are theoretical and intended to illustrate the type of data generated from a molecular docking study. These results are not derived from published experimental or computational work on this specific interaction.

The hypothetical results suggest that this compound could fit into the active site of tyrosinase, forming stable interactions with key amino acid residues. The negative binding energy indicates a potentially favorable interaction. The types of interactions, such as hydrogen bonds and hydrophobic interactions, are crucial for the stability of the ligand-protein complex. nih.govnih.gov

Research on Biological Activities and Mechanistic Insights of 3 Acetoxycinnamic Acid Derivatives

Investigations of Enzymatic Modulation

The ability of 3-acetoxycinnamic acid derivatives to inhibit specific enzymes is a key area of research, with studies focusing on their potential to modulate enzymes involved in pigmentation and neurodegenerative diseases.

Tyrosinase Inhibitory Activity and Mechanisms

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. ekb.egmdpi.com The inhibition of this enzyme is a primary strategy for controlling melanin production in the context of hyperpigmentation disorders. mdpi.com Cinnamic acid derivatives have been a subject of interest for their tyrosinase inhibitory potential.

A series of cinnamic acid–eugenol esters were synthesized and evaluated for their ability to inhibit mushroom tyrosinase. mdpi.com The findings revealed that all tested compounds displayed some level of tyrosinase inhibitory activity. mdpi.com Notably, one derivative, compound c27 , which features a 3,4-diphenol hydroxy group, was identified as the most potent inhibitor with an IC₅₀ value of 3.07 ± 0.26 μM. mdpi.com This potency was approximately 4.6 times stronger than that of the standard inhibitor, kojic acid (IC₅₀: 14.15 ± 0.46 μM). mdpi.com

Mechanistic studies on compound c27 indicated that it acts as a reversible, mixed-type inhibitor of tyrosinase. mdpi.com This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. frontiersin.org Spectroscopic analysis, including three-dimensional fluorescence and circular dichroism, revealed that the interaction between compound c27 and tyrosinase leads to conformational and secondary structure changes in the enzyme. mdpi.com Furthermore, fluorescence-quenching experiments pointed to a static quenching mechanism, where the inhibitor forms a complex with the enzyme. mdpi.com These findings suggest that the introduction of phenolic hydroxyl groups is a key factor for enhancing tyrosinase inhibitory activity. mdpi.com

Table 1: Tyrosinase Inhibitory Activity of Cinnamic Acid Derivative c27 and Kojic Acid

| Compound | IC₅₀ (μM) | Inhibition Type |

|---|---|---|

| Compound c27 | 3.07 ± 0.26 | Reversible Mixed-Type |

| Kojic Acid | 14.15 ± 0.46 | Not specified in study |

Data sourced from a study on cinnamic acid–eugenol esters. mdpi.com

BACE1 Inhibitory Potential

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides. plos.org The accumulation of these peptides is a central pathological hallmark of Alzheimer's disease, making BACE1 a significant therapeutic target. plos.org

Research has highlighted that derivatives of cinnamic acid may act as BACE1 inhibitors. Specifically, 4-acetoxycinnamic acid, a structural isomer of this compound, has been identified as an inhibitor of BACE1, contributing to a reduction in the levels of amyloid-beta peptides. The development of effective BACE1 inhibitors is an active area of research aimed at slowing the progression of Alzheimer's disease. frontiersin.org However, the development of these inhibitors is complex, as BACE1 processes other substrates involved in normal neuronal function, and high doses of some inhibitors have been shown to be potentially detrimental to synaptic plasticity. nih.gov

Studies on Cellular and Biochemical Pathways

Beyond direct enzyme inhibition, derivatives of this compound have been shown to modulate complex cellular and biochemical pathways involved in neuroprotection and inflammation.

Neuroprotective Effects in Cellular Models

Cinnamic acid and its derivatives have demonstrated protective effects in various cellular models of neurodegeneration. Neurodegenerative diseases are often associated with oxidative stress and the progressive loss of specific neuron populations. nih.govnih.gov

In one study, 7-geranyloxycinnamic acid, a derivative isolated from Melicope lunu-ankenda, showed significant neuroprotective activity in differentiated human neuroblastoma (SH-SY5Y) cells. nih.gov Pre-treatment with this compound protected the neuronal cells from apoptosis induced by hydrogen peroxide (H₂O₂), a model for oxidative stress. nih.gov The compound helped preserve the cytoskeleton and cytoplasmic inclusions of the cells. nih.gov

Other studies using cellular models of Parkinson's disease have also shown the neuroprotective potential of cinnamic acid derivatives. mdpi.comms-editions.cl Cinnamic aldehyde and cinnamic acid demonstrated a protective effect in an in vitro model of neurodegeneration using PC-12 cells treated with the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). mdpi.comms-editions.cl The protective mechanism appears to be mediated, at least in part, through the regulation of caspase enzymes and the prevention of oxidative neuronal damage. ms-editions.cl

Anti-amyloidogenic Properties (e.g., Alpha-Synuclein (B15492655) Transformation)

The aggregation of the protein alpha-synuclein (α-Syn) into amyloid fibrils is a key pathological feature of neurodegenerative disorders like Parkinson's disease. frontiersin.orgelifesciences.org Compounds that can inhibit this transformation are of significant interest.

Research has shown that derivatives of hydroxycinnamic acid found in coffee extracts can prevent the pathological amyloid transformation of alpha-synuclein. mdpi.com A significant compound identified in these extracts was 3,4-dimethoxycinnamic acid. mdpi.com These findings suggest that cinnamic acid derivatives can exert an anti-amyloid effect, potentially by interfering with the aggregation process of amyloidogenic proteins. mdpi.com The mechanism of how anti-amyloidogenic compounds work can be complex, with some potent inhibitors like baicalein (B1667712) and EGCG inducing subtle structural changes in alpha-synuclein that prevent its aggregation into toxic fibrils. biorxiv.org

Modulatory Effects on Inflammatory Pathways (in vitro)

Chronic inflammation is a key component of many diseases. Cinnamic acid derivatives have been investigated for their ability to modulate inflammatory pathways in vitro.

Studies on 4-acetoxycinnamic acid have shown that it possesses anti-inflammatory properties. In in vitro models, it appears to modulate inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The mechanism for its anti-inflammatory effects is suggested to be the inhibition of the expression of pro-inflammatory cytokines.

In vitro experiments using RAW 264.7 macrophages, a common cell line for studying inflammation, have shown that various compounds can suppress inflammatory responses stimulated by lipopolysaccharide (LPS). koreascience.krnih.gov This suppression often involves reducing the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 by modulating key inflammatory signaling pathways, such as the NF-κB pathway. koreascience.krnih.govmdpi.com

Antimicrobial Efficacy Studies

Derivatives of this compound have been a subject of significant research interest for their potential as antimicrobial agents. These studies explore their effectiveness against a range of pathogenic microorganisms, including bacteria, fungi, and protozoa, revealing promising avenues for the development of new therapeutic and protective agents.

Antibacterial Activity against Pathogenic Strains (in vitro)

Cinnamic acid derivatives have demonstrated notable antibacterial properties against various pathogenic strains. The structure of these compounds, particularly the substitutions on the phenyl ring, plays a crucial role in their activity. For instance, the presence of hydroxyl groups on the phenyl ring has been shown to enhance the antibacterial efficacy of cinnamic acid derivatives. nih.gov

In one study, a derivative bearing a catechol group (DM2) showed significant antibacterial activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 mg/L. mdpi.com This compound was also effective against biofilm formation in Staphylococcus epidermidis. mdpi.com The introduction of one to three methoxy (B1213986) groups, however, was found to negatively impact antimicrobial activity. mdpi.com Other research has highlighted that derivatives like p-coumaric acid, caffeic acid, and ferulic acid exhibit potent inhibition against bacteria such as Pseudomonas syringe, Escherichia coli, and Bacillus subtilis at a concentration of 2.0 mM. nih.gov The antibacterial mechanism is thought to involve the disruption of bacterial cell membranes and the inhibition of nucleic acid synthesis.

In Vitro Antibacterial Activity of Cinnamic Acid Derivatives

| Derivative | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Caffeic acid derivative (DM2) | Staphylococcus aureus | 16–64 mg/L | mdpi.com |

| p-Coumaric acid | Pseudomonas syringe | 2.0 mM | nih.gov |

| p-Coumaric acid | Escherichia coli | 2.0 mM | nih.gov |

| p-Coumaric acid | Bacillus subtilis | 2.0 mM | nih.gov |

| Caffeic acid | Pseudomonas syringe | 2.0 mM | nih.gov |

| Caffeic acid | Escherichia coli | 2.0 mM | nih.gov |

| Caffeic acid | Bacillus subtilis | 2.0 mM | nih.gov |

| Ferulic acid | Pseudomonas syringe | 2.0 mM | nih.gov |

| Ferulic acid | Escherichia coli | 2.0 mM | nih.gov |

| Ferulic acid | Bacillus subtilis | 2.0 mM | nih.gov |

Antifungal Properties for Plant Protection (in vitro)

The potential of cinnamic acid derivatives as antifungal agents for plant protection has been extensively evaluated. These compounds have shown inhibitory effects against a variety of plant pathogenic fungi. nih.gov In vitro studies using the mycelium growth rate method have demonstrated that many cinnamic acid esters and their derivatives can inhibit fungal growth. nih.gov

The efficacy of these compounds is influenced by both the substitution pattern on the phenyl ring and the alkyl group in the alcohol moiety of the ester. nih.gov For example, certain derivatives have shown higher average activity against fungi like Pyricularia grisea and Valsa mali than commercial fungicides such as kresoxim-methyl (B120586) and carbendazim. nih.gov Research into other related structures, such as 3-indolyl-3-hydroxy oxindole (B195798) derivatives, has also identified compounds with potent, broad-spectrum antifungal activities against pathogens including Rhizoctonia solani, Pyricularia oryzae, and Botrytis cinerea. nih.govmdpi.com One such derivative, compound 3u, was particularly effective against R. solani, with an EC50 value of 3.44 mg/L, outperforming the control fungicides. nih.govmdpi.com

In Vitro Antifungal Activity of Cinnamic Acid and Related Derivatives

| Compound/Derivative | Fungal Strain | Activity (EC50) | Source |

|---|---|---|---|

| Cinnamic acid ester (C1) | Average of four plant pathogenic fungi | 17.4 µg/mL | nih.gov |

| Cinnamic acid ester (C2) | Average of four plant pathogenic fungi | 18.5 µg/mL | nih.gov |

| 3-Indolyl-3-hydroxy oxindole (3u) | Rhizoctonia solani | 3.44 mg/L | nih.govmdpi.com |

| Rhein derivative (10a) | Sclerotinia sclerotiorum | 0.079 mM | mdpi.com |

| Rhein derivative (10a) | Fusarium graminearum | 0.082 mM | mdpi.com |

| Rhein derivative (10a) | Phytophthora capsici | 0.134 mM | mdpi.com |

Antiplasmodial Activity (in vitro)

Derivatives of cinnamic acid have been investigated for their activity against Plasmodium, the protozoan parasite responsible for malaria. Caffeic acid esters, which are structurally related to this compound, have demonstrated antiplasmodial potential. uliege.be In vitro studies have shown that methyl, ethyl, and isopropyl caffeate exhibit activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, with IC50 values around 20 µM. uliege.be Ethyl caffeate, in particular, was found to inhibit parasite growth by 55% at a dose of 100 mg/kg in vivo and appears to be most active against the young trophozoite stage of the parasite. uliege.be

Other research has focused on different derivatives. A compound featuring a 3,4,5-trimethoxyphenyl group showed an IC50 of 24.4 µM against the W2 strain of P. falciparum. scielo.br In another study, 3,3',4-tri-O-methylellagic acid, an isolated natural product derivative, displayed high activity against the multidrug-resistant Dd2 strain of P. falciparum with an IC50 value of 0.63 μg/mL. uliege.benih.gov These findings underscore the potential of modifying the cinnamic acid scaffold to develop new antimalarial agents.

In Vitro Antiplasmodial Activity of Cinnamic Acid and Related Derivatives

| Derivative | Plasmodium Strain | Activity (IC50) | Source |

|---|---|---|---|

| Ethyl Caffeate | P. falciparum (3D7) | 21.9 ± 9.4 µM | uliege.be |

| 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one | P. falciparum (W2) | 24.4 µM | scielo.br |

| 3,3',4-tri-O-methylellagic acid | P. falciparum (Dd2) | 0.63 µg/mL | uliege.benih.gov |

| Hydroethanolic leaf extract of D. edulis | P. falciparum (3D7) | 3.10 µg/mL | uliege.benih.gov |

| Hydroethanolic leaf extract of D. edulis | P. falciparum (Dd2) | 3.56 µg/mL | uliege.benih.gov |

Anticancer and Cytotoxic Mechanisms (in vitro cellular models)

The potential of this compound derivatives as anticancer agents has been explored through their effects on cancer cell proliferation and the induction of programmed cell death, or apoptosis, in various cancer cell lines.

Inhibition of Cancer Cell Lines Proliferation

Cinnamic acid derivatives have been shown to inhibit the growth of several human cancer cell lines. nih.gov The antiproliferative activity is often dependent on the specific chemical structure of the derivative. For instance, studies on oleanolic acid (OA) and glycyrrhetinic acid (GA) hybridized with cinnamic acid esters revealed significant cytotoxicity against breast (MCF-7) and cervical (HeLa) cancer cells. mdpi.com One such derivative, compound 44o, was the most potent against HeLa cells, with an IC50 of 1.35 µM. mdpi.com Another derivative, 3,4,5-trihydroxycinnamic acid decyl ester, demonstrated the most potent inhibition of breast and prostate cancer cell growth among the compounds tested in a separate study. nih.gov The mechanism for this inhibition is often linked to the induction of apoptosis. nih.gov

In Vitro Antiproliferative Activity of Cinnamic Acid Derivatives

| Derivative | Cancer Cell Line | Cell Type | Activity (IC50) | Source |

|---|---|---|---|---|

| Oleanolic acid-cinnamic acid ester (44o) | HeLa | Cervical Cancer | 1.35 µM | mdpi.com |

| Oleanolic acid-cinnamic acid ester (44e) | MCF-7 | Breast Cancer | 1.79 µM | mdpi.com |

| 3,4,5-trihydroxycinnamic acid decyl ester (6) | Breast and Prostate Cancer Cells | Potent Inhibition | nih.gov | |

| Tributyltin(IV) ferulate | HCT116 | Colon Cancer | Significant viability reduction at 400 nM | mdpi.com |

| N-hydroxycinnamamide compound (55p) | Hepatocellular Carcinoma (HDAC1 inhibition) | 1.3 nM | mdpi.com |

Apoptotic Pathway Induction

A key mechanism through which cinnamic acid derivatives exert their anticancer effects is the induction of apoptosis. nih.gov This programmed cell death can be triggered through various cellular signaling cascades. Research indicates that these compounds can induce apoptosis through the intrinsic mitochondrial pathway. nih.gov This process involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.govbiocrick.com This shift in the balance of Bcl-2 family proteins leads to changes in the mitochondrial membrane potential and the subsequent release of key apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol. nih.govnih.gov

Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which activates initiator caspases, such as caspase-9. nih.gov Activated caspase-9 then proceeds to activate effector caspases, like caspase-3, which carry out the systematic dismantling of the cell, leading to apoptosis. nih.gov Some derivatives have also been shown to induce apoptosis through pathways involving the upregulation of the tumor suppressor protein p53 and the nuclear translocation of other proapoptotic factors like endonuclease G (EndoG). biocrick.com

Structural Determinants of Biological Efficacy

The biological efficacy of cinnamic acid derivatives, including this compound, is intricately linked to their chemical structure. Specific functional groups and their positions on the molecule play a crucial role in defining the compound's pharmacological profile. The key structural components that dictate bioactivity are the acetoxy group, substitutions on the aromatic ring, and the acrylic acid moiety.

Influence of Acetoxy Group Position on Biological Activity

The position of the acetoxy group on the phenyl ring of cinnamic acid—ortho (2-), meta (3-), or para (4-)—can significantly modulate its biological properties. While direct comparative studies on the positional isomers of acetoxycinnamic acid are limited, inferences can be drawn from research on closely related hydroxy and methoxy-substituted cinnamic acid derivatives. The acetoxy group, being a derivative of a hydroxyl group, shares some electronic and steric properties that influence how the molecule interacts with biological targets.

For instance, studies on hydroxycinnamic acid derivatives have shown that the position of the hydroxyl group is critical for certain activities. In the context of antifungal agents, the combination of a 2-hydroxy (ortho) group with a t-butyl ester significantly improves activity against a range of plant pathogenic fungi. plos.org Conversely, a 4-hydroxy (para) group combined with the same ester can decrease activity against specific fungal species like F. solani. plos.org When the 2-hydroxy group is acetylated to a 2-acetoxy group, this enhanced activity is maintained, suggesting that the ortho position is favorable for this particular biological action. plos.org

In terms of antioxidant activity, the acetylation of the hydroxyl group at the para-position (creating 4-acetoxycinnamic acid) has been shown to yield superior radical scavenging activity compared to its parent compound, 4-hydroxycinnamic acid (p-coumaric acid). This indicates that the acetoxy group at the 4-position can enhance certain biological effects.

Regarding antidiabetic properties, research has highlighted that m-hydroxy (meta) or p-methoxy (para) substitutions on cinnamic acid are important for insulin-releasing activity. jocpr.compcbiochemres.com Given that the 3-acetoxy group is at the meta position, it could be hypothesized to influence similar pathways. The position of substituents affects the electronic distribution and steric hindrance of the molecule, thereby influencing its binding affinity to receptors and enzymes. For example, in the context of cyclooxygenase (COX) inhibition, the position of a methoxyl group (meta vs. para) did not seem to significantly influence COX-2 inhibitory activity, but the meta position was preferable for COX-1 inhibition. doi.org

The following table summarizes the influence of substituent position on the biological activity of cinnamic acid derivatives, which provides a basis for understanding the potential impact of the acetoxy group's location.

| Substituent Position | Observed Biological Effect | Compound Type | Reference |

| Ortho (2-position) | Enhanced antifungal activity | 2-Hydroxy/2-Acetoxy Cinnamate (B1238496) Esters | plos.org |

| Decreased antibacterial activity compared to para-isomer | Chloro-substituted Cinnamic Acid | nih.gov | |

| Meta (3-position) | Important for insulin-releasing activity | m-Hydroxycinnamic Acid | jocpr.compcbiochemres.com |

| Preferable for COX-1 inhibition | Methoxy-substituted Amides | doi.org | |

| Para (4-position) | Enhanced antioxidant activity upon acetylation | 4-Acetoxycinnamic Acid | |

| Enhanced anti-tuberculosis activity with electron-withdrawing groups | Substituted Cinnamic Acid | nih.gov | |

| Decreased antifungal activity against F. solani | 4-Hydroxy Cinnamate Esters | plos.org |

Impact of Aromatic Ring Substitutions on Pharmacological Profiles

The pharmacological profile of this compound can be further modified by introducing additional substituents onto the aromatic ring. The nature (electron-donating or electron-withdrawing), size, and position of these substituents play a significant role in determining the molecule's bioactivity. nih.govresearchgate.net

Electron-withdrawing groups, such as halogens (Cl, F) or a nitro group (NO₂), have been shown to enhance certain biological activities. For instance, the presence of an electron-withdrawing group at the para-position of the phenyl ring generally favors significant anti-tuberculosis activity. nih.gov In a series of thiazole-oxadiazole compounds, electron-withdrawing groups at the para-position of a phenyl ring markedly improved antibacterial activity. nih.gov Conversely, electron-donating groups like methyl (CH₃) or methoxy (OCH₃) can have different effects. In some cases, they did not show significant anti-TB activity. nih.gov However, for α-glucosidase inhibition, a p-methoxy group was found to be effective. researchgate.net

The position of these additional substituents is also critical. A chloro-substituent at the para-position resulted in a more active antibacterial compound compared to its ortho-substituted counterpart. nih.gov Similarly, for antibacterial thiazole (B1198619) derivatives, lipophilic substituents at the para-position had a positive influence, whereas the same groups at the meta or ortho positions led to a decrease in activity. nih.gov

The complexity of these structure-activity relationships (SAR) is evident in antifungal studies, where the introduction of a 3-methoxy group has little effect on a 2-hydroxy-substituted compound but significantly decreases the activity of 4-hydroxy or 4-methoxy-substituted compounds. plos.org In the context of anti-inflammatory activity, the aromatic substitution pattern is crucial for selective COX-2 inhibition, with a 3,5-di-tert-butyl-4-hydroxyl pattern being particularly effective due to favorable interactions with a hydrophobic side-pocket in the enzyme's active site. doi.org

The table below illustrates the impact of various aromatic ring substitutions on the biological activities of cinnamic acid derivatives.

| Substituent Type | Position | Biological Activity | Effect | Reference |

| Electron-Withdrawing | Para | Anti-Tuberculosis | Enhanced | nih.gov |

| (e.g., -COOH, -Cl, -NO₂) | Para | Antibacterial | Enhanced | nih.gov |

| Ortho | Antibacterial | Decreased | nih.govnih.gov | |

| Electron-Donating | Para | Anti-Tuberculosis | Inactive/Low Activity | nih.gov |

| (e.g., -CH₃, -OCH₃) | Para | α-Glucosidase Inhibition | Potent Inhibition | researchgate.net |

| Hydroxyl (-OH) | Para | Synergy with Carnosic Acid | Essential | nih.gov |

| Methoxy (-OCH₃) | 3 or 4 | Hepatoprotective | Most Active | jocpr.com |

| Halogen (-Cl) | Para | Antibacterial | More active than ortho | nih.gov |

Role of Acrylic Moiety in Bioactivity

The acrylic acid moiety, specifically the α,β-unsaturated carbonyl system (a double bond conjugated with a carboxylic acid), is a fundamental component for the biological activity of cinnamic acid derivatives. nih.govresearchgate.net This structural feature is often considered the reactive center of the molecule. jocpr.com

The carbon-carbon double bond (C7-C8) is critical for certain activities. For example, its presence is an absolute requirement for the synergistic cytotoxic effect of hydroxycinnamic acid derivatives when combined with carnosic acid in treating acute myeloid leukemia. nih.gov The vinyl fragment is also credited as being responsible for the high antioxidant activity of cinnamic acid derivatives. jocpr.comresearchgate.net The trans configuration of this double bond is the most common and stable form found in nature. nih.govmdpi.com